molecular formula C9H12Cl3N3S B7841726 [2-(Pyridin-4-yl)-1,3-thiazol-4-yl]methanamine trihydrochloride

[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]methanamine trihydrochloride

Cat. No.: B7841726
M. Wt: 300.6 g/mol
InChI Key: MCCDFVYYVMGUJQ-UHFFFAOYSA-N
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Description

[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]methanamine trihydrochloride: is a chemical compound that belongs to the class of heterocyclic compounds. It features a pyridine ring fused with a thiazole ring, which is further attached to a methanamine group. This compound is often used in various scientific research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Pyridin-4-yl)-1,3-thiazol-4-yl]methanamine trihydrochloride typically involves the reaction of 4-bromo-2-chloropyridine with thiourea to form the thiazole ring. This intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group. The final product is obtained as a trihydrochloride salt through crystallization from an appropriate solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated crystallization processes to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]methanamine trihydrochloride: is widely used in scientific research due to its versatile chemical properties. It is employed in:

Mechanism of Action

The mechanism of action of [2-(Pyridin-4-yl)-1,3-thiazol-4-yl]methanamine trihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Properties

IUPAC Name

(2-pyridin-4-yl-1,3-thiazol-4-yl)methanamine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S.3ClH/c10-5-8-6-13-9(12-8)7-1-3-11-4-2-7;;;/h1-4,6H,5,10H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCDFVYYVMGUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=CS2)CN.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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